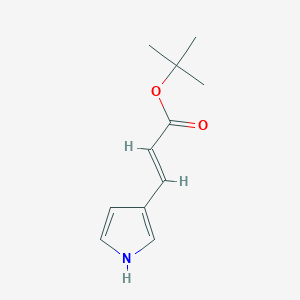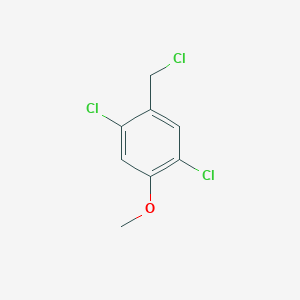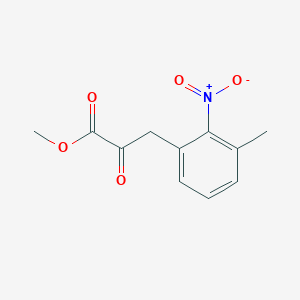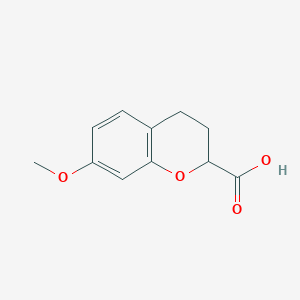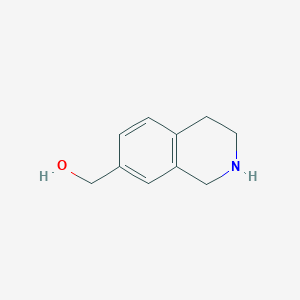
(1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol is a chemical compound belonging to the class of tetrahydroisoquinolines.
Preparation Methods
The synthesis of (1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol typically involves the reduction of isoquinoline derivatives. One common method includes the reduction of 7-formyl-1,2,3,4-tetrahydroisoquinoline using sodium borohydride (NaBH4) in methanol. This reaction proceeds under mild conditions and yields the desired alcohol .
Industrial production methods may involve more scalable processes, such as catalytic hydrogenation, which can be optimized for higher yields and purity .
Chemical Reactions Analysis
(1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Scientific Research Applications
(1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the treatment of neurodegenerative diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol involves its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases .
Comparison with Similar Compounds
Similar compounds to (1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol include:
(3-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanol: This compound has similar structural features but with a methyl group at the 3-position.
(3R)-7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol: This compound contains a nitro group, which can significantly alter its chemical and biological properties.
Properties
CAS No. |
220247-51-8 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-7-ylmethanol |
InChI |
InChI=1S/C10H13NO/c12-7-8-1-2-9-3-4-11-6-10(9)5-8/h1-2,5,11-12H,3-4,6-7H2 |
InChI Key |
RAUHFTOXJZRVIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


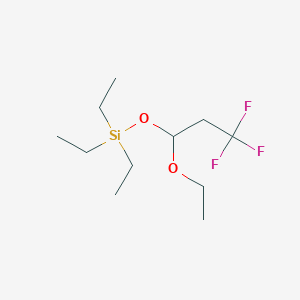
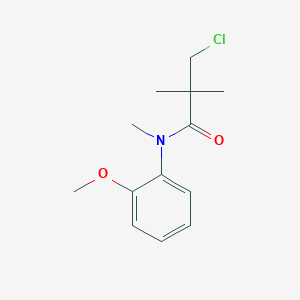
![Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate](/img/structure/B11721585.png)
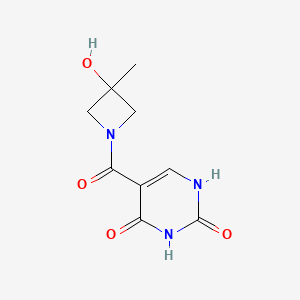
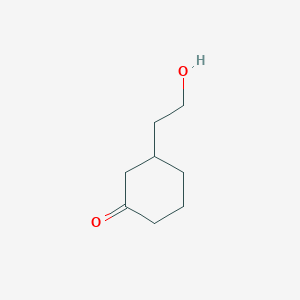
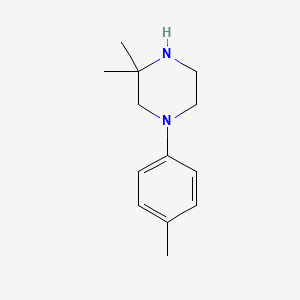
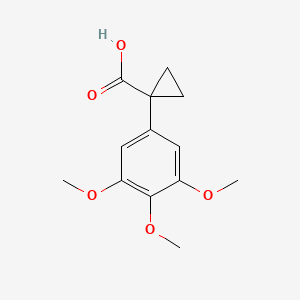

![methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B11721631.png)
